Amantadine-d15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNWSYNQZKUICI-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Amantadine-d15 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amantadine-d15 is the deuterium-labeled analogue of Amantadine, an antiviral and antiparkinsonian agent.[1] In the realm of bioanalytical research, this compound serves a critical role as a stable isotope-labeled internal standard (IS). Its primary application is in quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, to ensure the accuracy and precision of Amantadine concentration measurements in biological matrices.[2][3] The substitution of fifteen hydrogen atoms with deuterium results in a mass shift that allows for its differentiation from the unlabeled Amantadine by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This technical guide provides an in-depth overview of this compound, its primary use in research, and detailed experimental methodologies.

Core Properties of this compound

This compound is a deuterated form of 1-adamantanamine. Its key chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | 1-Adamantanamine-d15 |

| Synonyms | 1-Aminoadamantane-d15, Tricyclo[3.3.1.13,7]decan-d15-1-amine Hydrochloride |

| Molecular Formula | C₁₀H₂D₁₅N |

| Molecular Weight | 166.34 g/mol |

| CAS Number | 33830-10-3 |

Primary Use in Research: Internal Standard in Bioanalysis

The predominant application of this compound in research is as an internal standard in the quantitative bioanalysis of Amantadine.[1] The principle behind its use lies in isotope dilution mass spectrometry. A known amount of this compound is spiked into a biological sample (e.g., plasma, urine) containing an unknown concentration of Amantadine.[4][5] During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric response of Amantadine to that of this compound, an accurate and precise quantification of Amantadine can be achieved, compensating for variations in extraction recovery and matrix effects.[6]

Performance as an Internal Standard

The performance of this compound as an internal standard has been validated in numerous studies. A comparison with another commonly used deuterated internal standard, Amantadine-d6, highlights its suitability.

| Parameter | This compound | Amantadine-d6 |

| Linearity Range | 50–1500 ng/mL | 0.50–500 ng/mL[7] |

| Correlation Coefficient (r) | > 0.995[8] | ≥ 0.9969[7] |

| Intra-day Precision (% RSD) | < 8.0%[8] | ≤ 5.42%[7] |

| Inter-day Precision (% RSD) | < 8.0%[8] | ≤ 5.42%[7] |

| Intra-day Accuracy | < 8.0%[8] | 98.47% to 105.72%[7] |

| Inter-day Accuracy | < 8.0%[8] | 98.47% to 105.72%[7] |

| Extraction Recovery | Within acceptable limits[8] | 97.89%–100.28%[7] |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for extracting Amantadine and this compound from plasma samples.[3]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution to each sample.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a typical set of parameters for the analysis of Amantadine using this compound as an internal standard.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| LC System | Shimadzu Exion LC-20AD HPLC or equivalent[8] |

| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm) or equivalent[8] |

| Mobile Phase | Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8] |

| Flow Rate | 0.8 mL/min[8] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | 3 minutes[8] |

Mass Spectrometry (MS) Conditions:

| Parameter | Amantadine | This compound (IS) |

| MS System | QTRAP 5500 Mass Spectrometer or equivalent[8] | QTRAP 5500 Mass Spectrometer or equivalent[8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] | Positive Electrospray Ionization (ESI+)[9] |

| Detection Mode | Multiple Reaction Monitoring (MRM) or MS³[9] | Multiple Reaction Monitoring (MRM) or MS³[9] |

| Precursor Ion (m/z) | 152.2[9] | 167.0[9] |

| Product Ion (m/z) (MRM) | 135.3[9] | 150.3[9] |

| Product Ion (m/z) (MS³) | 107.4[9] | 118.1[9] |

| Collision Energy (eV) | Optimized for the specific instrument (e.g., 25 eV)[9] | Optimized for the specific instrument (e.g., 25 eV)[9] |

Visualizations

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amantadine-d15: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amantadine-d15, the deuterated analog of Amantadine, serves as a critical internal standard for the quantitative analysis of Amantadine in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical applications of this compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the pharmacological mechanisms of Amantadine.

Chemical Structure and Properties

This compound is a saturated tricyclic amine in which all fifteen hydrogen atoms of the adamantane cage have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically identical to Amantadine but possesses a higher molecular weight, allowing for its differentiation in mass spectrometry-based assays.

Chemical Structure:

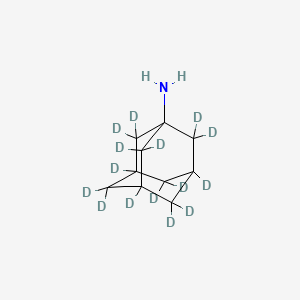

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers and Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₀H₂D₁₅N[1] | C₁₀H₃D₁₅ClN[2][3] |

| Molecular Weight | 166.34 g/mol [1][4] | 202.80 g/mol [2][5] |

| CAS Number | 33830-10-3[1][6] | Not explicitly available, parent unlabeled CAS is 665-66-7[2] |

| Appearance | White to off-white solid[4][6] | White to Pale Yellow Solid |

| Purity | Typically ≥98%[1] | ≥98% |

Table 2: Physicochemical Properties of Amantadine and this compound Hydrochloride

| Property | Amantadine (unlabeled) | This compound Hydrochloride |

| Melting Point | 180-192 °C (sublimes) | >360 °C (with decomposition)[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Sparingly soluble in water. | Soluble in alcohol, chloroform, and water.[1] Slightly soluble in Methanol and Water. |

| pKa | 10.1[7] | Data not available |

| Storage Conditions | Room Temperature | -20°C Freezer, Under Inert Atmosphere |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of Amantadine quantification. The following is a detailed protocol for the analysis of Amantadine in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Amantadine from plasma samples.

Methodology:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration will depend on the specific assay requirements).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Table 3: Chromatographic Conditions

| Parameter | Condition |

| LC System | Agilent Poroshell 120 SB-C18 column (4.6 mm × 50 mm, 2.7 µm)[8] |

| Mobile Phase | Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[8] |

| Flow Rate | 0.8 mL/min[8] |

| Column Temperature | 40 °C |

| Injection Volume | 1-10 µL |

| Total Run Time | 3 minutes[8] |

Table 4: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Triple-stage fragmentation (MS³)[8] |

| MRM Transitions | Amantadine: m/z 152.2 → 135.3[8] This compound: m/z 167.0 → 150.3[8] |

| MS³ Transitions | Amantadine: m/z 152.2 → 135.3 → 107.4[8] This compound: m/z 167.0 → 150.3 → 118.1[8] |

Signaling Pathways and Mechanism of Action of Amantadine

Amantadine exhibits a dual mechanism of action, functioning as both an antiviral agent and a treatment for Parkinson's disease.

Antiviral Mechanism of Action

Amantadine's antiviral activity is primarily directed against the influenza A virus. It targets the M2 protein, a proton-selective ion channel essential for the viral replication cycle. By blocking this channel, Amantadine prevents the influx of protons into the virion, which is a crucial step for the uncoating of the viral ribonucleoprotein and its release into the host cell cytoplasm. This inhibition effectively halts viral replication.[6]

Caption: Antiviral mechanism of Amantadine targeting the M2 ion channel.

Mechanism of Action in Parkinson's Disease

The therapeutic effects of Amantadine in Parkinson's disease are attributed to its ability to modulate dopaminergic and glutamatergic neurotransmission. It is known to act as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] By blocking the NMDA receptor, Amantadine reduces the excessive glutamatergic activity that contributes to the motor symptoms of Parkinson's disease. Additionally, Amantadine is believed to enhance the release of dopamine and inhibit its reuptake in the striatum, thereby increasing dopaminergic signaling.[2]

Caption: Dual mechanism of Amantadine in Parkinson's disease.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Amantadine in research and clinical settings. Its chemical and physical properties are well-characterized, and robust analytical methods leveraging its use as an internal standard are well-established. A thorough understanding of the mechanism of action of the parent compound, Amantadine, provides the context for its therapeutic applications and the importance of precise quantification. This guide serves as a valuable resource for professionals in the fields of pharmacology, analytical chemistry, and drug development.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 3. This compound Hydrochloride CAS#: [m.chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Amantadine [drugfuture.com]

- 8. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Amantadine-d15: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Amantadine-d15. This deuterated analog of Amantadine is a critical tool in pharmacokinetic and bioanalytical studies.

Core Physicochemical Data

This compound is available in both its free base form and as a hydrochloride salt. The key quantitative data for both forms are summarized below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 33830-10-3 | 665-66-7 (unlabeled) |

| Molecular Formula | C₁₀H₂D₁₅N | C₁₀H₃D₁₅ClN |

| Molecular Weight | 166.34 g/mol | 202.80 g/mol [1][2] |

| Synonyms | 1-Adamantanamine-d15, 1-Aminoadamantane-d15 | (Adamantan-1-yl-d15)amine hydrochloride |

Mechanism of Action of Amantadine

This compound, being a deuterated analog, is expected to have a mechanism of action identical to that of amantadine. Amantadine's therapeutic effects are attributed to two primary mechanisms: inhibition of the influenza A virus M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Influenza A M2 Proton Channel Inhibition

Amantadine blocks the M2 ion channel of the influenza A virus.[3][4][5] This channel is crucial for the uncoating of the virus within the host cell, a process that releases the viral RNA into the cytoplasm for replication.[3] By blocking this proton channel, amantadine prevents the acidification of the viral interior, thereby inhibiting viral replication.[3][6]

NMDA Receptor Antagonism

In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor.[5][7][8][9] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage.[10] By blocking the NMDA receptor channel, amantadine modulates glutamatergic neurotransmission, which is thought to contribute to its therapeutic effects in Parkinson's disease.[5][8][10] Amantadine has been shown to accelerate the closure of the NMDA receptor channel when it is blocked.[7][9]

Experimental Protocols: Use as an Internal Standard

This compound is widely used as an internal standard in the quantitative analysis of amantadine in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] Its deuterated nature ensures that it has similar chemical and physical properties to the analyte, amantadine, leading to comparable extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry.

General Workflow for Quantification of Amantadine in Plasma

The following is a generalized experimental workflow for the quantification of amantadine in human plasma using this compound as an internal standard.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation): [12][13]

-

To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions: [12][14]

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 µm) is commonly used.

-

Mobile Phase: An isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typical. The exact ratio will need to be optimized for the specific column and system. A common starting point is a 70:30 ratio of aqueous to organic phase.

-

Flow Rate: A flow rate of 0.8 mL/min is a reasonable starting point.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at ambient or a controlled temperature (e.g., 25°C).

3. Mass Spectrometry Conditions: [12]

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amantadine: m/z 152.2 → 135.3

-

This compound: m/z 167.0 → 150.3

-

-

The specific voltages and gas settings (e.g., collision energy, declustering potential) will need to be optimized for the specific mass spectrometer being used.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of amantadine to this compound against the concentration of the calibration standards.

-

Determine the concentration of amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis Overview

The synthesis of this compound is not widely detailed in readily available literature, as it is typically prepared by specialized chemical suppliers. However, the general synthetic routes for amantadine can be adapted using deuterated starting materials or reagents. The synthesis of unlabeled amantadine hydrochloride has been reported via a one-pot process from 1-bromoadamantane and urea.[15] Other methods include the Ritter reaction.[15] The synthesis of ring-contracted amantadine analogs has also been described.[16] For the preparation of this compound, a similar approach would likely involve the use of deuterated reagents or solvents at appropriate steps in the synthesis.

References

- 1. A Secondary Gate As a Mechanism for Inhibition of the M2 Proton Channel by Amantadine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 4. Amantadine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 11. benchchem.com [benchchem.com]

- 12. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. Synthesis and pharmacological evaluation of several ring-contracted amantadine analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to Amantadine-d15 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Amantadine-d15 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of amantadine. The use of deuterated standards is widely recognized as the "gold standard" in mass spectrometry-based assays, offering unparalleled accuracy and precision. This document details the core principles, presents comparative quantitative data, provides explicit experimental protocols, and visualizes key concepts to support the development and validation of robust bioanalytical methods.

Core Principles: The Role of a Deuterated Internal Standard

In quantitative analysis, particularly within complex biological matrices like plasma, variability can arise from multiple steps, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response.[1][2] An internal standard (IS) is a compound with physicochemical properties closely mirroring the analyte of interest, added at a known concentration to every sample, calibrator, and quality control (QC) sample.[3] Its primary function is to normalize for variations throughout the analytical process.[4]

This compound, in which all 15 hydrogen atoms on the adamantane cage have been replaced with deuterium, is an ideal internal standard for amantadine. Being chemically identical to the analyte, it co-elutes during chromatography and experiences nearly identical extraction recovery and matrix effects.[3] However, its increased mass allows it to be distinctly identified by a mass spectrometer.[3] This near-perfect mimicry allows for highly accurate and precise quantification based on the ratio of the analyte's response to the internal standard's response, a principle visualized below.[4]

Mechanism of Action of Amantadine

While this guide focuses on the analytical standard, understanding the drug's mechanism is crucial for drug development professionals. Amantadine's therapeutic effects are multifaceted.[5] In treating Parkinson's disease, it is understood to potentiate dopaminergic neurotransmission by increasing the release of dopamine from presynaptic neurons and inhibiting its reuptake.[5][6] Additionally, it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in reducing dyskinesia.[6][7][8] Its antiviral activity against influenza A virus stems from its ability to block the M2 proton ion channel, a crucial component in the viral replication cycle.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Amantadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Amantadine-d15: Commercial Availability and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Amantadine-d15, a deuterated analog of Amantadine. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for their studies. It includes a comparative summary of commercial suppliers, their product specifications, and a general experimental workflow for its application as an internal standard in quantitative analysis.

Commercial Suppliers and Product Specifications

This compound is available from a range of commercial suppliers, primarily as a research chemical. The compound is offered in various purities and quantities, typically as a hydrochloride salt. The following table summarizes the product specifications from several key suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound Hydrochloride | 665-66-7 (unlabeled) | C₁₀H₃D₁₅ClN | Isotopic Purity: 99%, TLC: 98%[1] | Inquire |

| ChemScene | This compound | 33830-10-3 | C₁₀H₂D₁₅N | ≥98% | Inquire |

| MedchemExpress | This compound hydrochloride | Not specified | Not specified | Not specified | 1 mg[2] |

| MedChemExpress | This compound | 33830-10-3 | Not specified | 98.0%[3] | 10 mg[3] |

| Clearsynth | This compound Hydrochloride | 33830-10-3 | Not specified | Not specified | Inquire[4] |

| Veeprho | This compound | 33830-10-3 | Not specified | Not specified | Inquire |

| Achemtek | This compound hydrochloride | 33830-10-3 | C₁₀H₂D₁₅N | Not specified | Inquire[5] |

| LGC Standards | This compound Hydrochloride | 33830-10-3 | C₁₀H₂D₁₅N | >95% (HPLC)[6] | 1 mg, 10 mg[6] |

| Ace Therapeutics | This compound | Not specified | Not specified | ≥98.0%[7] | 1 mg, 5 mg, 10 mg, 50 mg[7] |

Experimental Protocol: Use as an Internal Standard

This compound is commonly employed as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of Amantadine in biological matrices. The deuterated analog exhibits similar chemical and physical properties to the unlabeled drug, but its increased mass allows for its distinct detection by a mass spectrometer.

Key Experimental Steps:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by serially diluting the stock solution.

-

Prepare calibration standards and quality control (QC) samples by spiking the appropriate biological matrix (e.g., plasma, urine) with known concentrations of unlabeled Amantadine and a fixed concentration of this compound IS.

-

-

Sample Preparation:

-

To an aliquot of the biological sample, add the this compound IS solution.

-

Perform a sample extraction procedure to isolate the analyte and IS from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Develop a chromatographic method to separate Amantadine and this compound from endogenous matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the IS. This typically involves selecting specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Amantadine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.

Caption: Workflow for Amantadine quantification using this compound as an internal standard.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. achemtek.com [achemtek.com]

- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 7. This compound - Ace Therapeutics [acetherapeutics.com]

Amantadine-d15 material safety data sheet (MSDS) information

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Amantadine-d15, including its physicochemical properties, toxicological profile, and recommended handling procedures. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Section 1: Chemical and Physical Properties

This compound is the deuterated analog of Amantadine. While specific experimental data for the deuterated form is limited, the following properties are based on available data for this compound and its hydrochloride salt, supplemented with data from the non-deuterated form, Amantadine Hydrochloride, due to their structural similarity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂D₁₅N | [1] |

| Molecular Weight | 166.34 g/mol | [1] |

| CAS Number | 33830-10-3 | [1][2] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 234-236°C (hydrochloride) | [3] |

| Solubility | Slightly soluble in Methanol and Water | [3] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [3] |

Section 2: Hazard Identification and Toxicological Summary

This compound is considered a hazardous substance. The toxicological information is primarily based on studies conducted on Amantadine Hydrochloride. Deuterated compounds are not expected to have significantly different toxicological profiles from their non-deuterated counterparts in most cases.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[5]

-

H361: Suspected of damaging fertility or the unborn child.[5]

-

H412: Harmful to aquatic life with long lasting effects.[5]

-

Supplemental: Corrosive to the respiratory tract.

Acute Toxicity Data (Amantadine Hydrochloride):

| Route of Administration | Species | Dose | Source |

| Oral (LD50) | Rat | 800 mg/kg | [5][6][7] |

| Oral (LD50) | Mouse | 700 mg/kg | [6][7] |

| Oral (LDLo) | Human | 43 mg/kg | [6] |

| Intraperitoneal (LD50) | Rat | 150 mg/kg | [5][6] |

| Intravenous (LD50) | Rat | 90 mg/kg | [6] |

| Subcutaneous (LD50) | Mouse | 290 mg/kg | [6] |

Mechanism of Toxicity: The toxic effects of Amantadine are linked to its pharmacological actions. It can increase dopamine levels by enhancing its release and preventing reuptake.[8] Additionally, it acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and exhibits anticholinergic properties, especially in cases of overdose.[8][9] Overdoses have been associated with cardiac, respiratory, renal, and central nervous system toxicity.[6][9]

Section 3: Experimental Protocols and Methodologies

The data presented in this guide are derived from standardized toxicological studies. While the specific, detailed experimental protocols for the cited LD50 values are not publicly available in the source material safety data sheets, they are based on internationally recognized guidelines for chemical safety testing. These typically involve the administration of the substance to laboratory animals under controlled conditions to determine the dose that is lethal to 50% of the test population (LD50).

Section 4: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls: A risk assessment should be conducted before handling this compound to determine the appropriate controls.

Figure 1: Recommended Personal Protective Equipment and Engineering Controls for handling this compound.

First Aid Measures:

Figure 2: First Aid procedures for exposure to this compound.

Section 5: Storage and Disposal

Storage: Store in a tightly sealed container in a cool, well-ventilated area.[10] Recommended storage is at -20°C in a freezer under an inert atmosphere.[3] Keep away from ignition sources and direct sunlight.[10][11]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Uncleaned containers should be handled as the product itself.

Section 6: Regulatory Information

It is important to note that this compound may be subject to various national and international regulations. Users should consult their local regulations for specific requirements. The provided safety data sheets for Amantadine Hydrochloride do not list it under SARA 302, SARA 313, or as a CERCLA reportable quantity.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always refer to the most current Safety Data Sheet provided by the manufacturer before handling this material.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Hydrochloride CAS#: [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Amantadine Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. moehs.com [moehs.com]

Solubility characteristics of Amantadine-d15 in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Amantadine-d15, a deuterated isotopologue of Amantadine. While specific solubility data for this compound is not extensively published, the physicochemical properties of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts. Therefore, this document will leverage the available solubility data for Amantadine and its hydrochloride salt as a close proxy for this compound. This information is crucial for researchers and professionals involved in the formulation, analytical method development, and pharmacokinetic studies of this compound.

Core Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability, formulation strategies, and potential routes of administration. The following tables summarize the known solubility of Amantadine and Amantadine Hydrochloride in various solvents. This data provides a foundational understanding for working with this compound.

Table 1: Solubility of Amantadine

| Solvent | Solubility | Notes |

| Water | 6290 mg/L[1] | Freely soluble[1] |

Table 2: Solubility of Amantadine Hydrochloride

| Solvent | Solubility | Notes |

| Water | Freely soluble[2][3] | A solution of 50 mg/ml in water can be prepared, potentially with heat. The resulting solution may be slightly hazy.[4] |

| Ethanol | Soluble[5] | Approximately 5 mg/ml.[5] |

| DMSO (Dimethyl Sulfoxide) | Soluble[5] | Approximately 50 mg/ml.[5] |

| Dimethyl Formamide | Soluble[5] | Approximately 2 mg/ml.[5] |

| Methanol | Freely soluble[2] | - |

| Chloroform | Soluble[3][6] | - |

| Formic Acid | Very soluble[2] | - |

| PBS (Phosphate-Buffered Saline), pH 7.2 | Approx. 5 mg/ml[5] | Aqueous solutions are not recommended for storage for more than one day.[5] |

| Diethyl Ether | Practically insoluble[2] | - |

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility in various solvent systems is often required for specific research and development applications. The following outlines a general experimental protocol for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately dispense a known volume of the solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand for a short period to let undissolved solids settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Interpretation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: A generalized workflow for the experimental determination of solubility.

This guide provides a comprehensive starting point for understanding and working with the solubility of this compound. For specific applications, it is always recommended to experimentally verify the solubility characteristics in the relevant solvent systems and conditions.

References

A Technical Guide to Deuterium Labeling in Amantadine-d15

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amantadine-d15, a deuterated isotopologue of the antiviral and antiparkinsonian drug Amantadine. The strategic replacement of hydrogen with deuterium offers a valuable tool for various research applications, primarily as a high-fidelity internal standard in quantitative analytical methods. This document details the specific positions of deuterium labeling, presents key quantitative data, and outlines experimental protocols for its characterization.

Deuterium Labeling Positions

Amantadine (1-aminoadamantane) possesses a rigid tricyclic cage structure. In this compound, all fifteen hydrogen atoms attached to the carbon skeleton of the adamantane cage are replaced by deuterium atoms. The two hydrogen atoms on the primary amine group remain as protium. This comprehensive labeling of the core structure ensures a significant mass shift from the parent molecule, which is ideal for mass spectrometry-based applications, while maintaining nearly identical physicochemical properties.[1][2]

The structures of Amantadine and its deuterated form, this compound, are illustrated below, highlighting the substitution pattern.

Caption: Chemical structures of Amantadine and this compound.

Quantitative Data Summary

This compound is primarily used as an internal standard in bioanalytical assays to ensure accuracy and precision.[3][4] Its key properties and typical mass spectrometry parameters are summarized below.

Table 1: Physicochemical Properties and Isotopic Purity

| Parameter | Value | Reference |

|---|---|---|

| CAS Number | 33830-10-3 | [2] |

| Molecular Formula | C₁₀H₂D₁₅N | [2] |

| Molecular Weight | 166.34 g/mol | [2] |

| Nominal Mass | 166 u |

| Isotopic Purity | ≥98% |[2] |

Table 2: Mass Spectrometry Data for Quantitative Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method | Reference |

|---|---|---|---|---|

| Amantadine | 152.2 | 135.3 | LC-MRM | [5] |

| This compound | 167.0 | 150.3 | LC-MRM | [5] |

| Amantadine | 152.2 → 135.3 | 107.4 | LC-MS³ | [5] |

| this compound | 167.0 → 150.3 | 118.1 | LC-MS³ |[5] |

Experimental Protocols

The accurate characterization and quantification of this compound are critical for its use as an internal standard. The following protocols outline standard methodologies for its analysis.

This protocol provides a robust method for the determination of amantadine in human plasma using this compound as an internal standard.[5][6]

A. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[5]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile[5]

-

Elution Mode: Isocratic with 70% A and 30% B[5]

-

Flow Rate: 0.8 mL/min[5]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Total Run Time: 3 minutes[5]

C. Mass Spectrometry Conditions

-

MS System: AB SCIEX QTRAP 5500 or equivalent[5]

-

Ionization Mode: Electrospray Ionization (ESI), Positive[5]

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Amantadine: 152.2 → 135.3

-

This compound: 167.0 → 150.3[5]

-

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique to confirm the positions of deuteration and assess isotopic purity.[7]

A. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube to a final concentration of 10-20 mg/mL.

B. ¹H NMR (Proton NMR) Acquisition

-

Spectrometer: 400 MHz or higher

-

Experiment: Standard single-pulse proton NMR.

-

Analysis: Acquire the spectrum with a sufficient number of scans. The absence or significant reduction of proton signals corresponding to the adamantane cage confirms high isotopic enrichment at these positions.

C. ²H NMR (Deuterium NMR) Acquisition

-

Spectrometer: Equipped with a deuterium probe.

-

Experiment: Standard single-pulse deuterium NMR.

-

Analysis: The resulting spectrum will directly show signals corresponding to the deuterium nuclei, providing definitive confirmation of the presence and location of the deuterium atoms on the adamantane skeleton.[7]

Visualization of Experimental Workflow

The logical flow for a typical bioanalytical study utilizing this compound is depicted below. This workflow ensures the accurate quantification of the target analyte (Amantadine) in a biological matrix.

Caption: Bioanalytical workflow for Amantadine using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Precision Quantification of Amantadine in Human Plasma using Amantadine-d15 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of amantadine in human plasma. To ensure the highest degree of accuracy and precision, this method employs Amantadine-d15, a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in bioanalysis as it effectively compensates for variability during sample preparation and potential matrix effects during ionization.[1][2] This method is suitable for a range of applications including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Amantadine is a pharmaceutical agent with antiviral and antiparkinsonian properties.[3] Accurate measurement of its concentration in biological matrices is essential for clinical research and drug development. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent sensitivity and selectivity.[4]

The core principle of this method lies in the use of this compound as an internal standard (IS).[5] Since this compound is chemically and physically almost identical to amantadine, it co-elutes and experiences similar ionization suppression or enhancement.[6][7] This allows for reliable correction of potential analytical errors, leading to highly accurate and precise quantification.[1][7] This method details a streamlined protocol involving either protein precipitation or solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Method 1: Protein Precipitation

This method offers a rapid and straightforward sample preparation procedure.[8][9]

1. Materials and Reagents

-

Amantadine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)[5]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Preparation of Solutions

-

Amantadine Stock Solution (1 mg/mL): Accurately weigh and dissolve amantadine hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions of amantadine by serially diluting the stock solution with a 50:50 (v/v) methanol:water mixture.

-

Internal Standard Working Solution (400 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.[8]

-

Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate amantadine working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 400 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

MS³ Transition (for enhanced selectivity):

-

Method 2: Solid-Phase Extraction (SPE)

This method provides a more thorough sample clean-up, which can be beneficial for reducing matrix effects.

1. Materials and Reagents

-

All reagents from Method 1

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X-C)[3]

-

0.1 M Sodium Hydroxide (NaOH)

-

Methanol (for conditioning and elution)

2. Preparation of Solutions

-

Prepare stock solutions, working standards, and QC samples as described in Method 1.

3. Sample Preparation

-

To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[3]

-

Alkalinize the sample by adding 100 µL of 0.1 M NaOH.[3]

-

Condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]

-

Load the prepared plasma sample onto the conditioned SPE cartridge.[3]

-

Wash the cartridge with 2 x 1.0 mL of water.[3]

-

Dry the cartridge under a stream of nitrogen gas.[3]

-

Elute the analyte and internal standard with 500 µL of the mobile phase solution.[3]

-

Inject an aliquot of the eluate into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mass Spectrometry:

Data Presentation

The following tables summarize the performance characteristics of an LC-MS/MS method for amantadine using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 50–1500 ng/mL[8][9] |

| Correlation Coefficient (r) | > 0.995[8][9] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[8][9] |

Table 2: Precision and Accuracy

| Quality Control Sample | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Intra-day Accuracy (% RE) | Inter-day Accuracy (% RE) |

| Low QC (150 ng/mL) | < 8.0% | < 8.0% | < 8.0% | < 8.0% |

| Medium QC (600 ng/mL) | < 8.0% | < 8.0% | < 8.0% | < 8.0% |

| High QC (1200 ng/mL) | < 8.0% | < 8.0% | < 8.0% | < 8.0% |

| Data derived from a study using this compound as an internal standard with an LC-MS³ method.[8][10] |

Table 3: Recovery and Matrix Effect

| Quality Control Sample | Mean Extraction Recovery | Matrix Effect |

| Low QC | Within acceptable limits | 99.0% - 102.9%[8] |

| Medium QC | Within acceptable limits | 99.0% - 102.9%[8] |

| High QC | Within acceptable limits | 99.0% - 102.9%[8] |

| Data derived from a study using this compound as an internal standard with an LC-MS³ method.[8][10] |

Visualizations

Caption: Protein Precipitation Workflow for Amantadine Analysis.

Caption: Solid-Phase Extraction Workflow for Amantadine Analysis.

Caption: LC-MS/MS Analytical Workflow.

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a highly reliable and sensitive approach for the quantification of amantadine in human plasma. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data integrity in bioanalytical studies. The presented protocols, with options for either rapid protein precipitation or comprehensive solid-phase extraction, can be adapted to meet the specific needs of the research, from high-throughput screening to in-depth pharmacokinetic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Note and Protocol for Quantitative Analysis of Amantadine in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Amantadine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Amantadine-d15 as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2][3]

Introduction

Amantadine is an antiviral medication also utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][4] Given its therapeutic importance and potential for toxicity, particularly in patients with renal impairment, accurate and reliable quantification of Amantadine in biological matrices is essential for optimizing dosage and ensuring patient safety.[4] LC-MS/MS has emerged as the preferred method for bioanalytical assays due to its high sensitivity, specificity, and throughput.[1] This protocol details a robust and validated method for the determination of Amantadine in human plasma.

Principle

This method involves the extraction of Amantadine and its deuterated internal standard, this compound, from human plasma followed by analysis using LC-MS/MS. The concentration of Amantadine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Materials and Reagents

-

Amantadine Hydrochloride (Reference Standard)

-

This compound Hydrochloride (Internal Standard)[5]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Ultrapure Water

-

Drug-free Human Plasma

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient or isocratic elution

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 μm or similar)[5][6]

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Amantadine and this compound in methanol.[4]

-

Working Standard Solutions: Serially dilute the Amantadine stock solution with a 50:50 (v/v) methanol:water mixture to prepare working standards for calibration curve and quality control (QC) samples.[4]

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 400 ng/mL.[5]

Preparation of Calibration Standards and Quality Control Samples

Spike blank human plasma with the appropriate Amantadine working standard solutions to achieve final concentrations for the calibration curve (e.g., 50, 100, 300, 500, 700, 1000, and 1500 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 150, 600, and 1200 ng/mL).[5]

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction.

This method is rapid and suitable for high-throughput analysis.[1]

-

Thaw plasma samples at room temperature.

-

To 10 µL of plasma, add 20 µL of the IS working solution (400 ng/mL this compound).[5]

-

Add 1 mL of acetonitrile to precipitate the proteins.[5]

-

Vortex the mixture for 5 minutes.[5]

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[5]

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1][5]

This method provides cleaner samples compared to protein precipitation.[1]

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the IS working solution.

-

Vortex mix for 10 seconds.[4]

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of ultrapure water.[4]

-

Load the pre-treated plasma sample onto the SPE cartridge.[2][4]

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.[4]

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[4]

-

Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)[5][6] |

| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |

| Mobile Phase B | Acetonitrile[5][6] |

| Elution | Isocratic: 70% A and 30% B[5][6] |

| Flow Rate | 0.8 mL/min[5][6] |

| Injection Volume | 1 µL[5] |

| Run Time | 3 minutes[5][6] |

Mass Spectrometry

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amantadine | 152.2 | 135.3 |

| This compound (IS) | 167.0 | 150.3 |

Table based on data from multiple sources.[5][6]

For enhanced selectivity, a triple-stage fragmentation (MS³) method can be employed with the following transitions:

Method Validation Summary

The described method should be validated according to the U.S. FDA guidelines for bioanalytical method validation.[5] Key validation parameters are summarized below.

| Parameter | Typical Result |

| Linearity Range | 50 - 1500 ng/mL[5][6] |

| Correlation Coefficient (r) | > 0.995[5][6] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[5][6] |

| Intra-day Precision (%RSD) | < 8.0%[5][6] |

| Inter-day Precision (%RSD) | < 8.0%[5][6] |

| Accuracy (% Bias) | Within ±8.0%[5][6] |

| Extraction Recovery | Within acceptable limits |

| Matrix Effect | Within acceptable limits[5] |

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| 300 | [Insert Data] |

| 500 | [Insert Data] |

| 700 | [Insert Data] |

| 1000 | [Insert Data] |

| 1500 | [Insert Data] |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD) | Accuracy (%) | Precision (%RSD) |

| Low | 150 | [Insert Data] | [Insert Data] | [Insert Data] |

| Medium | 600 | [Insert Data] | [Insert Data] | [Insert Data] |

| High | 1200 | [Insert Data] | [Insert Data] | [Insert Data] |

Conclusion

This application note provides a detailed protocol for the quantitative determination of Amantadine in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and robust, making it suitable for a variety of clinical and research applications. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Amantadine-d15 in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Amantadine-d15 as an internal standard in the bioanalytical quantification of amantadine. The information compiled is based on established methodologies to ensure accuracy, precision, and reproducibility in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Amantadine is an antiviral and antiparkinsonian agent, and its accurate measurement in biological matrices is crucial for clinical and research applications. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalytical methods. This approach effectively compensates for variability during sample preparation and instrumental analysis, thereby enhancing the reliability of the quantitative results.[1] this compound, being a deuterated analog of the analyte, shares similar physicochemical properties, ensuring it behaves similarly throughout the analytical process.[2]

Recommended Concentration of this compound

The optimal concentration of the internal standard (IS) is a critical parameter in developing a robust bioanalytical method. The goal is to use a concentration that produces a consistent and reliable signal without interfering with the analyte's measurement. Based on validated methods, the recommended concentration for this compound spiking solutions in human plasma analysis is typically in the range of 400 ng/mL to 500 ng/mL .

One validated LC-MS³ method utilized an this compound internal standard solution at a concentration of 400 ng/mL.[3] Another high-throughput HPLC-MS/MS method prepared the IS spiking solution at a final concentration of 500 ng/mL.[4] The selection of the specific concentration is often guided by the expected concentration range of the analyte in the study samples and the sensitivity of the mass spectrometer.

Quantitative Data Summary

The performance of this compound as an internal standard has been evaluated in several studies. The following table summarizes the key validation parameters from a published LC-MS³ method.[3][5]

| Validation Parameter | Performance Metric |

| Linearity Range | 50–1500 ng/mL[3][5] |

| Correlation Coefficient (r) | > 0.995[3][5] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL[3][6] |

| Intra-day Precision (% RSD) | < 8.0%[3][5] |

| Inter-day Precision (% RSD) | < 8.0%[3][5] |

| Intra-day Accuracy | < 8.0%[3][5] |

| Inter-day Accuracy | < 8.0%[3][5] |

| Extraction Recovery | Within acceptable limits[3] |

| Matrix Effect | Within acceptable limits[3] |

Experimental Protocols

Two common sample preparation techniques for the analysis of amantadine in human plasma using this compound as an internal standard are protein precipitation and solid-phase extraction (SPE).

Method 1: LC-MS³ with Protein Precipitation[1][3]

This method is valued for its simplicity and high throughput.

1. Sample Preparation (Protein Precipitation):

- To a suitable volume of plasma sample, add the this compound internal standard spiking solution to achieve the desired final concentration (e.g., 400 ng/mL).

- Pre-treat the plasma samples with acetonitrile to precipitate proteins. A common ratio is 3:1 (acetonitrile:plasma).

- Vortex the mixture thoroughly to ensure complete protein precipitation.

- Centrifuge the samples at a high speed to pellet the precipitated proteins.

- Carefully collect the supernatant for injection into the LC-MS system.

2. Chromatographic Conditions: [3]

- Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 μm)

- Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water (A) and 30% acetonitrile (B)

- Flow Rate: 0.8 mL/min

- Column Temperature: 40 °C

- Autosampler Temperature: 25 °C

3. Mass Spectrometric Conditions: [1][3]

- Ionization: Electrospray Ionization (ESI) in positive mode

- Detection: Triple-stage fragmentation (MS³)

- MS³ Transitions:

- Amantadine: m/z 152.2 → 135.3 → 107.4[1][3]

- This compound: m/z 167.0 → 150.3 → 118.1[1][3]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)[7]

This method offers cleaner extracts and can achieve lower limits of quantification.

1. Sample Preparation (Solid-Phase Extraction):

- To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.

- Alkalinize the sample by adding 100 µL of 0.1 M NaOH.

- Load the sample onto a pre-conditioned cation-exchange SPE cartridge (e.g., Strata-X-C 33 µm).

- Wash the cartridge with 2 x 1.0 mL of water.

- Dry the cartridge thoroughly under a stream of nitrogen gas.

- Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions: [7]

- Column: Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm)

- Mobile Phase: Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v)

3. Mass Spectrometric Conditions: [7]

- Ionization: Electrospray Ionization (ESI) in positive mode

- Detection: Multiple Reaction Monitoring (MRM)

- MRM Transitions:

- Amantadine: m/z 152.1 → 135.1

- This compound: m/z 167.2 → 150.1[4]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the bioanalytical quantification of amantadine using this compound as an internal standard.

Mechanism of Action

Amantadine's primary antiviral mechanism of action is not a complex signaling pathway but a direct interaction with the M2 proton channel of the influenza A virus, which inhibits viral uncoating.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Preparation of Amantadine-d15 Stock and Working Solutions for Quantitative Analysis

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing Amantadine-d15 as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: this compound is the deuterium-labeled form of Amantadine, a pharmaceutical compound used as an antiviral and anti-Parkinsonian agent. Due to its structural similarity and mass difference, this compound is an ideal internal standard (IS) for the quantification of Amantadine in biological matrices.[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy, precision, and reliability of bioanalytical results.[3] This document provides a detailed protocol for the preparation of this compound stock and working solutions.

Quantitative Data Summary

The following table summarizes the essential properties and recommended concentrations for the preparation of this compound solutions.

| Parameter | Description | Reference(s) |

| Compound | This compound (1-Adamantanamine-d15) | [1] |

| CAS Number | 33830-10-3 | [4] |

| Physical Form | Solid, White to Pale Yellow Crystalline Powder | [5][6] |

| Primary Solvents | Methanol, Methanol:Water (50:50, v/v), Ethanol, DMSO | [3][6][7][8] |

| Typical Stock Concentration | 1 mg/mL | [3][8] |

| Example Working Concentration | 400 ng/mL | [8] |

| Storage (Solid Form) | -20°C in a freezer, under an inert atmosphere. | [5] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Materials and Equipment:

-

This compound hydrochloride (solid)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Purified water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath

-

Cryogenic storage vials

Protocol 1: Preparation of 1 mg/mL this compound Stock Solution

This protocol details the preparation of a primary stock solution at a concentration of 1 mg/mL.

-

Equilibration: Allow the container of this compound solid to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh 1 mg of this compound solid using a calibrated analytical balance and transfer it into a 1 mL Class A volumetric flask.

-

Dissolution: Add approximately 0.7 mL of a suitable solvent, such as methanol or a 50:50 (v/v) methanol:water mixture.[3][8]

-

Mixing: Cap the flask and vortex thoroughly. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure the complete dissolution of the solid.

-

Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the flask until the bottom of the meniscus aligns with the 1 mL calibration mark.

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

-

Labeling and Storage: Transfer the stock solution into clearly labeled cryogenic vials. It is highly recommended to create small-volume aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1] Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1]

Protocol 2: Preparation of 400 ng/mL this compound Working Solution

This protocol describes the preparation of a 400 ng/mL working solution from the 1 mg/mL stock solution, a concentration often suitable for spiking into calibration standards and quality control samples in bioanalysis.[8] A two-step serial dilution is recommended for improved accuracy.

Step 2A: Intermediate Stock Solution (10 µg/mL)

-

Using a calibrated pipette, transfer 10 µL of the 1 mg/mL primary stock solution into a clean microcentrifuge tube.

-

Add 990 µL of the diluent (e.g., 50:50 methanol:water) to the tube.

-

Vortex the solution for 30 seconds to ensure it is well mixed. This creates a 1:100 dilution, resulting in an intermediate stock solution of 10 µg/mL.

Step 2B: Final Working Solution (400 ng/mL)

-

Using a calibrated pipette, transfer 40 µL of the 10 µg/mL intermediate stock solution into a new, clearly labeled tube or flask.

-

Add 960 µL of the same diluent to the tube to achieve a final volume of 1 mL.

-

Vortex thoroughly. This solution is the final 400 ng/mL working internal standard.

-

This working solution should ideally be prepared fresh before each analytical run. If storage is required, follow the same aliquoting and temperature conditions as the primary stock solution, but for a shorter duration.

Visual Workflow

The following diagram illustrates the logical flow from weighing the this compound solid to the preparation of stock and working solutions.

Caption: Workflow for this compound Stock and Working Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Amantadine D15 | CAS 33830-10-3 | LGC Standards [lgcstandards.com]

- 5. This compound Hydrochloride CAS#: [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. dev.usbio.net [dev.usbio.net]

- 8. Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Amantadine in Human Plasma by LC-MS/MS with Amantadine-d15 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amantadine is an antiviral and antiparkinsonian drug for which accurate quantification in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed.[3] This application note describes a robust, high-throughput method for the determination of amantadine in human plasma using Amantadine-d15 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.[1][2][4] The protocol employs a simple protein precipitation method for sample preparation, enabling rapid analysis suitable for large sample batches.

Experimental Protocols

1. Materials and Reagents

-

Amantadine hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)[5]

-

Methanol (HPLC grade)[6]

-

Acetonitrile (HPLC grade)[6]

-

Dimethyl sulfoxide (DMSO)[6]

-

Ammonium formate (GR grade)[6]

-

Formic acid (GR grade)[6]

-

Drug-free human plasma (K2EDTA)

2. Stock and Working Solution Preparation

-

Amantadine Stock Solution (1.00 mg/mL): Prepare in a diluent of DMSO and methanol (3:7, v/v).[5]

-

This compound Internal Standard (IS) Stock Solution (1.00 mg/mL): Prepare in the same diluent.[5]

-

Standard Spiking Solutions: Serially dilute the Amantadine stock solution to prepare spiking solutions at concentrations ranging from 15.0 to 2000 ng/mL.[5]

-

IS Spiking Solution: Dilute the IS stock solution to a final concentration of 500 ng/mL.[5]

3. Sample Preparation: Protein Precipitation

-

To 20 µL of human plasma, add 20 µL of the appropriate standard spiking solution for calibration standards or 20 µL of diluent for QC and study samples.[5]

-

Add 20 µL of the 500 ng/mL IS spiking solution to all samples except the double blank (add 20 µL of diluent instead).[5]

-

Vortex the samples briefly.

-

Add a precipitating agent (e.g., acetonitrile) to precipitate plasma proteins.[7]

-

Vortex the mixture for 1 minute.[3]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject a portion of the supernatant into the LC-MS/MS system.[3]

4. Liquid Chromatography Conditions

| Parameter | Value |